Denv-IN-7

Antiviral drug discovery Dengue virus inhibition Flavonoid SAR

Inconsistent supplier potency claims waste screening campaigns. Denv-IN-7 (CAS 2499537-22-1) is the rigorously characterized 5d analog with published EC50 70 nM against DENV2 in LLC/MK2 cells, backed by a 33-analog SAR study. - Single batch achieves 90% viral inhibition at 10 μM while retaining 83.79% cell viability, delivering a robust ~140-fold assay window. - Enables low-concentration screening, reducing DMSO artifacts versus micromolar inhibitors. - Supplied at ≥98% purity with documented storage (-20°C) and ambient shipping stability, ensuring lot-to-lot reproducibility for lead optimization and target validation.

Molecular Formula C24H22O8
Molecular Weight 438.4 g/mol
Cat. No. B15139892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenv-IN-7
Molecular FormulaC24H22O8
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC(=O)CC)OC(=O)CC
InChIInChI=1S/C24H22O8/c1-4-19(26)30-18-13-17-22(15(25)12-16(29-17)14-10-8-7-9-11-14)24(32-21(28)6-3)23(18)31-20(27)5-2/h7-13H,4-6H2,1-3H3
InChIKeyWZNMXJDYXLNYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denv-IN-7 Procurement Guide


Denv-IN-7 (CAS 2499537-22-1), identified as compound 5d in primary research, is a synthetic tri-propionate flavone analog that functions as a dengue virus (DENV) inhibitor . The compound was developed and characterized as part of a systematic structure–activity relationship (SAR) study involving 33 flavone analogs, where it demonstrated an EC50 of 70 nM against DENV2 in LLC/MK2 cells . Denv-IN-7 is a defined chemical entity with the molecular formula C24H22O8, molecular weight 438.43, and IUPAC name 4-oxo-2-phenyl-4H-chromene-5,6,7-triyl tripropionate . The compound is commercially available from multiple reputable vendors at ≥98% purity for research use in antiviral discovery programs .

Denv-IN-7 Substitution Risks


Substituting Denv-IN-7 with generic flavones or alternative DENV inhibitor chemotypes introduces substantial scientific risk due to marked quantitative differences in antiviral potency, cellular toxicity, and molecular target engagement. The unmodified flavone scaffold (baicalein, 5a) exhibits an EC50 of 23.9 μM against DENV2, representing a >300-fold loss in potency compared to Denv-IN-7 . Within the DENV inhibitor landscape, alternative chemotypes such as DENV-IN-5 (EC50 range 1.47–9.23 μM across serotypes) and DENV-IN-10 (EC50 range 0.87–1.36 μM) operate at micromolar potency levels, whereas DENV-IN-2 achieves picomolar potency (0.013–0.029 nM) but belongs to an entirely distinct structural class with different intellectual property and mechanism considerations . Even structurally proximate flavone analogs in the same SAR series show critical differentiation: the acetoxy derivative 5c (EC50 0.41 μM) is nearly 6-fold less potent than Denv-IN-7, while the 8-bromo analog 5f (EC50 0.88 μM) is over 12-fold less potent . These data collectively establish that compound selection within this target space is not interchangeable without compromising experimental outcomes, particularly when low-nanomolar antiviral activity with retained cell viability is required .

Denv-IN-7 Evidence & Benchmarking


Anti-DENV2 Potency vs. Baicalein

Denv-IN-7 (compound 5d) achieves an EC50 of 70 nM against DENV2 in infected LLC/MK2 cells, compared to the unmodified parent flavone baicalein (compound 5a), which exhibits an EC50 of 23.9 μM in the same assay system . This represents a 341-fold improvement in antiviral potency. The structural basis for this differentiation is the tri-propionate ester substitution on the A-ring (R2, R3, R4 = OPp), which replaces the hydroxyl groups present in baicalein . At 10 μM, Denv-IN-7 maintains 90% viral inhibition and 83.79% cell viability, demonstrating that the potency gain is not accompanied by increased cytotoxicity .

Antiviral drug discovery Dengue virus inhibition Flavonoid SAR

Anti-DENV2 Potency vs. DENV-IN-5

Denv-IN-7 demonstrates an EC50 of 70 nM against DENV2, while DENV-IN-5 exhibits EC50 values of 1.47, 9.23, 7.08, and 8.91 μM against DENV-I through DENV-IV replication, respectively . For the directly comparable DENV2 serotype (the same serotype used in Denv-IN-7 characterization), DENV-IN-5 shows an EC50 of 9.23 μM, representing a 132-fold difference in potency favoring Denv-IN-7 . The most sensitive serotype for DENV-IN-5 is DENV-I at 1.47 μM, which still represents a 21-fold lower potency than Denv-IN-7's activity against DENV2 . These compounds represent fundamentally different chemotypes: Denv-IN-7 is a flavone analog (MW 438.43), whereas DENV-IN-5 is a chlorodifluorophenyl-pyrazole derivative (MW 478.99) with distinct physicochemical and target engagement profiles .

Dengue virus inhibitor Serotype comparison Antiviral potency

Cytotoxicity Profile vs. Analogs

At 10 μM concentration—a concentration over 140-fold higher than its EC50 of 70 nM—Denv-IN-7 (5d) maintains 83.79 ± 2.61% viability in LLC/MK2 cells . This viability profile is critical when contextualized against structurally related flavone analogs with comparable or slightly weaker antiviral potency: the acetoxy derivative 5c (EC50 0.41 μM) shows higher viability (107 ± 7.34%) but at the cost of 6-fold reduced antiviral potency; the 8-bromo-baicalein derivative 5f (EC50 0.88 μM) exhibits substantially reduced viability at 73.36 ± 14.80%; and notably, the bromo-acetoxy analog 5g shows EC50 0.26 μM but with concerning cytotoxicity at only 50.89 ± 3.22% viability . Denv-IN-7 thus occupies a favorable position in the SAR landscape, achieving the most potent antiviral activity (70 nM) among analogs with viability remaining above 80% at 10 μM .

Cytotoxicity assessment Therapeutic index Flavonoid safety

Tri-Propionate Substitution SAR

The tri-propionate (tri-OPp) substitution pattern on the A-ring (R2, R3, R4 = OPp) of Denv-IN-7 (5d) is a critical determinant of its 70 nM potency. This is empirically validated by comparison with structural analogs in the same SAR series: the tri-acetoxy analog 5c (R2, R3, R4 = OAc) exhibits an EC50 of 0.41 μM, representing a 5.9-fold reduction in potency despite identical substitution geometry . The di-propionate analog 5e (R2, R3 = OPp; R4 = OH) achieves comparable potency at 68 nM, confirming that the propionate ester moiety—rather than the tri-substitution pattern alone—is the essential pharmacophoric element conferring low-nanomolar activity . Molecular docking studies further indicate that the ester modifications in 5d enhance intermolecular interaction energy (−9.10 to −9.40 kcal/mol) with the SAM binding site of NS5 methyltransferase compared to the parent scaffold . Importantly, the brominated propionate analog 5h (Br substitution plus tri-OPp) showed no detectable activity (NA), demonstrating that the propionate substitution pattern is not universally activating and that Denv-IN-7 represents a specific, non-generalizable SAR optimum .

Structure-activity relationship Flavone derivatization Medicinal chemistry

NS5 Target Engagement Profile

Molecular docking studies using likelihood ratio analysis identified NS5 methyltransferase (MTase) and NS5 RNA-dependent RNA polymerase (RdRp) as the preferential viral targets for the potent flavone analog series including Denv-IN-7 (5d) . The likelihood ratios derived from binding interaction energy comparisons indicate that the ester modifications on Denv-IN-7 significantly enhance intermolecular interaction with the SAM binding site of NS5 MTase compared to the parent baicalein scaffold . While direct target engagement data (enzymatic IC50 values) are not reported in the primary characterization paper, the docking predictions provide mechanistic differentiation from alternative DENV inhibitors: DENV-IN-12 is reported to target viral envelope protein and NS2B-NS3 protease , and DENV-IN-10 acts as a post-entry replication inhibitor specific to primate cells . For reference context, a related flavone analog in the same study (5f, 8-bromobaicalein) demonstrated docking-based binding strength of −8.90 kcal/mol against NS5 RdRp, surpassing that of the native inhibitor NITD-107 (−7.60 kcal/mol) . This target profile distinguishes Denv-IN-7 from protease-targeting and entry-targeting DENV inhibitors, with implications for resistance mechanism studies and combination screening strategies.

Target identification Molecular docking NS5 polymerase Flavivirus

Denv-IN-7 Research Applications


High-Throughput Antiviral Screening

Denv-IN-7 (EC50 70 nM against DENV2) serves as a validated positive control for high-throughput screening campaigns targeting DENV2 replication . At 10 μM, the compound achieves 90% viral inhibition while maintaining 83.79% cell viability in LLC/MK2 cells, providing a robust assay window with approximately 140-fold separation between the active concentration and tested viability threshold . This concentration range supports flexible plate-based screening protocols without immediate cytotoxicity confounding hit identification. For laboratories transitioning from micromolar DENV inhibitors such as DENV-IN-5 (EC50 9.23 μM for DENV2) or DENV-IN-10 (EC50 0.94 μM for DENV2), Denv-IN-7 enables screening at substantially lower compound concentrations, reducing solvent (DMSO) exposure and minimizing the risk of vehicle-related artifacts .

Flavone SAR Reference Compound

Denv-IN-7 (compound 5d) provides a quantitatively characterized reference point for medicinal chemistry programs exploring flavone-based DENV inhibitors . The compound's full SAR context is documented within a 33-analog series, enabling direct potency comparisons: tri-propionate 5d (70 nM) vs. tri-acetoxy 5c (410 nM) vs. di-propionate 5e (68 nM) vs. parent baicalein 5a (23,900 nM) . Researchers synthesizing novel flavone analogs can benchmark their compounds against Denv-IN-7 using identical assay conditions (DENV2-infected LLC/MK2 cells, 72-hour treatment) with published reproducibility statistics (±0.015 μM standard deviation from triplicate experiments) . The predicted target engagement profile (NS5 MTase and RdRp) further supports its use as a reference inhibitor in biochemical assays evaluating polymerase-targeting compounds .

NS5 Polymerase & Methyltransferase Validation

Based on molecular docking and likelihood ratio analysis identifying NS5 MTase and NS5 RdRp as the preferential viral targets for Denv-IN-7 (5d), the compound is positioned for use in target validation studies focused on dengue virus polymerase function . The ester modifications present in Denv-IN-7 enhance predicted binding interaction energy with the SAM binding site of NS5 MTase compared to unmodified flavones, and related analogs in the series show binding strength surpassing that of native inhibitors such as NITD-107 . For researchers investigating dengue polymerase as a therapeutic target, Denv-IN-7 offers a chemically defined probe molecule with associated potency data that can inform enzymatic assay development, resistance mechanism studies, and combination screening with NS2B-NS3 protease inhibitors .

Therapeutic Index Assessment Probe

Denv-IN-7's quantified viability profile (83.79% at 10 μM in LLC/MK2 cells) makes it suitable for studies requiring a flavone-based probe with a defined cytotoxicity window . The compound achieves low-nanomolar antiviral potency while maintaining >80% cell viability at concentrations exceeding 140-fold its EC50, distinguishing it from analogs such as 5g (50.89% viability) that exhibit potent antiviral activity (260 nM) but with concerning cytotoxicity . This profile supports therapeutic index calculations and comparative cytotoxicity studies across flavone analogs. For contract research organizations and academic core facilities performing antiviral service work, Denv-IN-7 provides a reference compound whose cytotoxicity boundaries are empirically established, enabling reliable experimental design and data interpretation without the variability introduced by less thoroughly characterized commercial alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denv-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.